molecular formula C22H30N4O2 B12233340 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(cyclopent-3-ene-1-carbonyl)piperidine

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(cyclopent-3-ene-1-carbonyl)piperidine

Cat. No.: B12233340
M. Wt: 382.5 g/mol
InChI Key: SUSPNFADGVAZCF-UHFFFAOYSA-N
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Description

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(cyclopent-3-ene-1-carbonyl)piperidine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(cyclopent-3-ene-1-carbonyl)piperidine involves multiple steps. One common approach is to start with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl group. The piperidine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the cyclopent-3-ene-1-carbonyl group.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(cyclopent-3-ene-1-carbonyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(cyclopent-3-ene-1-carbonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(cyclopent-3-ene-1-carbonyl)piperidine involves its interaction with specific molecular targets. This compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(cyclopent-3-ene-1-carbonyl)piperidine apart is its unique combination of functional groups, which provides it with distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-cyclopent-3-en-1-ylmethanone

InChI

InChI=1S/C22H30N4O2/c1-22(2,3)18-14-26-19(23-18)8-9-20(24-26)28-15-16-10-12-25(13-11-16)21(27)17-6-4-5-7-17/h4-5,8-9,14,16-17H,6-7,10-13,15H2,1-3H3

InChI Key

SUSPNFADGVAZCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CC=CC4

Origin of Product

United States

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